![molecular formula C16H16O4 B1303873 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 129047-38-7](/img/structure/B1303873.png)

3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde

Übersicht

Beschreibung

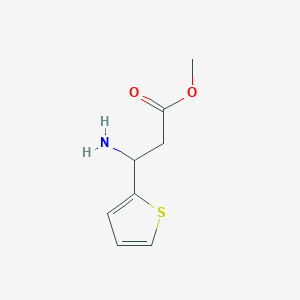

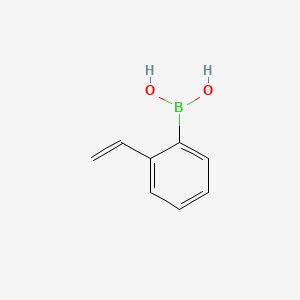

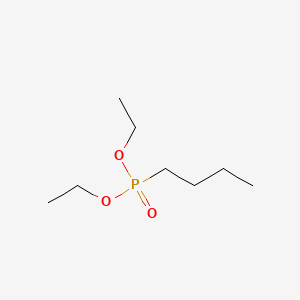

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 129047-38-7. It has a molecular weight of 272.3 and its IUPAC name is 3-methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 113 - 115 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicine: Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural complexity allows for the creation of diverse medicinal molecules, potentially leading to the development of new drugs with unique therapeutic properties .

Agriculture: Synthesis of Agrochemicals

In agriculture, “3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” may be involved in the synthesis of agrochemicals. These compounds can serve as precursors for products that protect crops from pests and diseases, thereby enhancing yield and quality .

Material Science: Polymer Synthesis

The compound’s molecular structure is beneficial in material science, particularly in polymer synthesis. It can be used to create polymers with specific characteristics, such as increased durability or enhanced thermal stability, which are valuable in various industrial applications .

Environmental Science: Analytical Studies

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” can be used in environmental science for analytical studies. Its unique chemical properties may help in detecting environmental pollutants or in the analysis of chemical reactions that occur in the environment .

Cosmetics: Aromatic Compounds

In the cosmetics industry, this compound could be used to develop new aromatic compounds for perfumes and other scented products. Its methoxy groups might contribute to a desirable fragrance profile, making it a valuable ingredient in cosmetic formulations .

Analytical Chemistry: Chromatography

“3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde” may find applications in analytical chemistry, particularly in chromatography techniques. Its distinct chemical properties could aid in the separation and analysis of complex mixtures, improving the accuracy and efficiency of chemical analysis .

Nanotechnology: Nanomaterial Synthesis

The compound’s molecular structure could be instrumental in the field of nanotechnology, especially in the synthesis of nanomaterials. It might be used to create nanoparticles with specific properties or as a building block for more complex nanostructures .

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRMICJGUFLYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377467 | |

| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129047-38-7 | |

| Record name | 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)